molecular formula C16H18N2O3S2 B7548665 5-Acetyl-N-benzyl-4H,5H,6H,7H-thieno[3,2-C]pyridine-2-sulfonamide

5-Acetyl-N-benzyl-4H,5H,6H,7H-thieno[3,2-C]pyridine-2-sulfonamide

Cat. No.: B7548665
M. Wt: 350.5 g/mol
InChI Key: VIGISUIHXTXNDE-UHFFFAOYSA-N
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Description

5-Acetyl-N-benzyl-4H,5H,6H,7H-thieno[3,2-C]pyridine-2-sulfonamide is a complex organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of biological activities and are often used in medicinal chemistry for the development of various therapeutic agents .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Acetyl-N-benzyl-4H,5H,6H,7H-thieno[3,2-C]pyridine-2-sulfonamide typically involves multi-step organic reactions. The starting materials often include thieno[3,2-C]pyridine derivatives, which undergo acetylation and sulfonation reactions. The reaction conditions usually require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis would involve optimization of the laboratory-scale methods to ensure cost-effectiveness and scalability.

Chemical Reactions Analysis

Types of Reactions

5-Acetyl-N-benzyl-4H,5H,6H,7H-thieno[3,2-C]pyridine-2-sulfonamide can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

5-Acetyl-N-benzyl-4H,5H,6H,7H-thieno[3,2-C]pyridine-2-sulfonamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for its sulfonamide moiety, which is known for its therapeutic properties.

    Industry: May be used in the development of new materials or as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 5-Acetyl-N-benzyl-4H,5H,6H,7H-thieno[3,2-C]pyridine-2-sulfonamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The sulfonamide group is known to inhibit certain enzymes, which could be a key aspect of its mechanism.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 5-Acetyl-N-benzyl-4H,5H,6H,7H-thieno[3,2-C]pyridine-2-sulfonamide apart is its unique combination of functional groups, which confer specific chemical and biological properties. The presence of both acetyl and sulfonamide groups makes it a versatile compound for various applications.

Properties

IUPAC Name

5-acetyl-N-benzyl-6,7-dihydro-4H-thieno[3,2-c]pyridine-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O3S2/c1-12(19)18-8-7-15-14(11-18)9-16(22-15)23(20,21)17-10-13-5-3-2-4-6-13/h2-6,9,17H,7-8,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIGISUIHXTXNDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC2=C(C1)C=C(S2)S(=O)(=O)NCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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